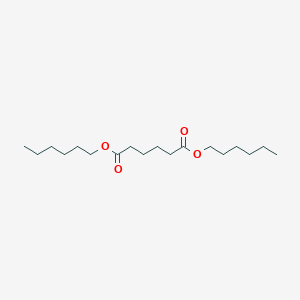

Dihexyl adipate

Beschreibung

Eigenschaften

IUPAC Name |

dihexyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-3-5-7-11-15-21-17(19)13-9-10-14-18(20)22-16-12-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHECSPXBQJHZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026841 | |

| Record name | Dihexyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-hexyl adipate is a colorless liquid. Floats on water. (USCG, 1999), Liquid | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

325 °F (USCG, 1999) | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.939 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-33-8 | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16ECG10GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihexyl adipate synthesis and manufacturing process.

An In-depth Technical Guide to the Synthesis and Manufacturing of Dihexyl Adipate (B1204190)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate is a diester of adipic acid and n-hexanol, belonging to the class of organic compounds known as adipate esters. It serves primarily as a plasticizer, an additive used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its properties, such as good low-temperature performance and compatibility with various resins, make it a valuable component in a range of applications, including food packaging films, cosmetics, and as a solvent. This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of this compound, focusing on the core chemical reactions, catalytic systems, experimental protocols, and purification methods. While this compound itself is of interest, much of the detailed industrial and academic literature focuses on its close analog, di(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA). The synthesis principles and processes for these compounds are largely analogous.

Core Synthesis Pathway: Fischer Esterification

The most common and industrially significant method for producing this compound is the direct esterification of adipic acid with n-hexanol.[1] This is a type of Fischer esterification, a reversible reaction in which a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[2]

The overall reaction is as follows:

HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃(CH₂)₅OH (n-Hexanol) ⇌ C₆H₁₃OOC-(CH₂)₄-COOC₆H₁₃ (this compound) + 2 H₂O (Water)

The reaction is an equilibrium process. To achieve a high yield of this compound, the equilibrium must be shifted towards the products. This is typically accomplished by continuously removing the water produced during the reaction, often through azeotropic distillation using a solvent like toluene (B28343) or by applying a vacuum.[1][3]

Reaction Mechanism

The acid-catalyzed esterification mechanism involves the protonation of the carbonyl oxygen of adipic acid, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of n-hexanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. This process occurs at both ends of the adipic acid molecule to form the diester.

Figure 1: Acid-catalyzed esterification pathway for this compound synthesis.

Catalytic Systems

The choice of catalyst is critical for achieving high reaction rates, yields, and purity while considering environmental and economic factors.

Homogeneous Acid Catalysts

Traditional catalysts for adipate ester synthesis include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA).[4][5] These catalysts are effective and relatively inexpensive. However, they suffer from several drawbacks:

-

Corrosiveness: They are highly corrosive to equipment.

-

Separation difficulties: Being in the same phase as the reaction mixture, they are difficult to separate from the product, requiring neutralization and washing steps that generate wastewater.

-

Side reactions: They can promote side reactions, leading to colored impurities.

Heterogeneous (Solid) Acid Catalysts

Modern manufacturing increasingly favors solid acid catalysts due to their significant advantages over homogeneous systems.[6] These include:

-

Ease of separation: They can be easily removed from the reaction mixture by filtration.

-

Reusability: Many solid catalysts can be regenerated and reused, reducing waste and cost.[6]

-

Reduced corrosiveness: They are generally less corrosive than liquid acids.

-

Higher selectivity: They can lead to purer products with fewer side reactions.[6]

Examples of solid acid catalysts include:

-

Titanium-based catalysts (e.g., tetrabutyl titanate, titanium adipate)[7][8]

-

Tin oxides (e.g., SnO loaded on activated carbon)[9]

-

Ion-exchange resins

-

Zeolites

Enzymatic Catalysis

A greener and more sustainable approach to this compound synthesis is the use of enzymes, particularly lipases.[5] Immobilized lipase (B570770) from Candida antarctica (e.g., Novozym 435) has been shown to be highly effective in catalyzing the esterification of adipic acid.[5][10]

Advantages of enzymatic catalysis include:

-

High specificity: Enzymes are highly selective, minimizing byproduct formation.

-

Mild reaction conditions: Reactions are typically run at lower temperatures (e.g., 50°C), reducing energy consumption.[3][10]

-

Environmental benefits: The process is solvent-free and generates minimal waste.[10]

-

High yields: Under optimal conditions, such as the application of a vacuum to remove water, conversions can reach 100%.[5][10]

The primary disadvantage is the higher cost of the enzyme compared to chemical catalysts, although immobilization allows for its reuse over multiple cycles.

Quantitative Data on Synthesis Parameters

The efficiency of this compound synthesis is highly dependent on reaction parameters. The following tables summarize typical conditions and outcomes for different catalytic systems, primarily based on the closely related di(2-ethylhexyl) adipate (DEHA/DOA).

Table 1: Comparison of Catalytic Systems for Adipate Ester Synthesis

| Catalyst System | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Yield/Conversion | Reference(s) |

| Chemical Catalysts | ||||||

| p-TSA / H₂SO₄ | 2:1 | 1% of adipic acid mass | 180 | 3 | >95% | [6] |

| Titanium Tetrabutoxide / Stannic Octylate | 3:1 (initial) | ~0.2% (w/w) | 180 | - | High | [7] |

| SnO on Activated Carbon | 3.3:1 | 1.1% (w/w) | 170-175 | 2 | >98% | [9] |

| Acidic Ionic Liquid | 4:1 | 15 mol% | 80 | 4 | >99% | [11] |

| Enzymatic Catalyst | ||||||

| Immobilized Candida antarctica Lipase | 2.5:1 | 5% (w/w) | 50 | 3 | 100% | [10] |

Table 2: Optimal Conditions for Different Synthesis Methods

| Parameter | Conventional Acid Catalysis | Heterogeneous Catalysis (SnO) | Enzymatic Catalysis (Lipase) |

| Reactants | Adipic Acid, n-Hexanol | Adipic Acid, 2-Ethylhexanol | Adipic Acid, 2-Ethylhexanol |

| Solvent/Dehydrating Agent | Toluene (optional) | Toluene (6% w/w) | Solvent-free |

| Temperature | 160-180°C | 170-175°C | 50°C |

| Pressure | Atmospheric or Subatmospheric | Atmospheric | Vacuum (6.7 kPa) |

| Reaction Time | 3-5 hours | 2 hours | 3 hours |

| Key Advantage | Low catalyst cost | Catalyst reusability, cleaner product | Mild conditions, high purity, sustainable |

| Key Disadvantage | Product purification required | Higher initial catalyst cost | High enzyme cost |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using both chemical and enzymatic catalysis.

Protocol 1: Chemical Synthesis using a Solid Acid Catalyst

This protocol is a composite methodology based on established procedures for adipate ester synthesis.[1][6][7][9]

Materials and Equipment:

-

Adipic Acid (high purity)

-

n-Hexanol

-

Catalyst: e.g., Titanium tetrabutoxide or SnO on activated carbon

-

Dehydrating agent (optional): Toluene

-

Neutralizing agent: 5% Sodium Carbonate (Na₂CO₃) solution

-

Drying agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reaction vessel (three-necked flask) with mechanical stirrer, thermometer, and Dean-Stark apparatus with condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: In the reaction vessel, combine adipic acid and n-hexanol. A molar ratio of 1:2.2 to 1:3.3 (acid:alcohol) is typically used to drive the reaction forward.[9]

-

Catalyst and Solvent Addition: Add the solid acid catalyst (e.g., 0.2-1.1% of the total reactant mass).[7][9] If used, add toluene as a water-carrying agent (e.g., 6% of total reactant mass).[9]

-

Esterification Reaction:

-

Monitoring Reaction Progress: Periodically take samples to measure the acid value. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 2 mg KOH/g).[1]

-

Post-Treatment and Purification:

-

Cooling and Catalyst Removal: Cool the reaction mixture to room temperature. If a solid catalyst was used, remove it by filtration.

-

Neutralization: Wash the crude ester twice with a 5% sodium carbonate solution to neutralize any residual acid.[1]

-

Water Wash: Wash the organic layer with water until the washings are neutral.

-

Dehydration and Alcohol Removal: Dry the ester over anhydrous sodium sulfate. Filter off the drying agent. Heat the ester under reduced pressure to remove residual water and any excess n-hexanol.[1]

-

Vacuum Distillation: For high-purity this compound, perform vacuum distillation. Collect the appropriate fraction (boiling point of this compound is approx. 184-186°C at 4 mmHg).

-

Protocol 2: Enzymatic Synthesis in a Solvent-Free System

This protocol is based on the lipase-catalyzed synthesis of adipate esters.[5][10]

Materials and Equipment:

-

Adipic Acid

-

n-Hexanol

-

Immobilized Candida antarctica lipase (e.g., Novozym 435)

-

Stirred tank reactor connected to a vacuum pump

-

Heating system (e.g., water bath)

-

Filtration apparatus

Procedure:

-

Charging the Reactor: Add adipic acid and n-hexanol to the reactor in a 1:2.5 molar ratio.[10]

-

Enzyme Addition: Add the immobilized lipase, typically 5% (w/w) of the total mass of the reactants.[10]

-

Reaction Conditions:

-

Reaction Time: Maintain the reaction under these conditions for approximately 3 hours. A conversion of 100% can be achieved in this timeframe.[10]

-

Enzyme Separation and Product Isolation:

-

Once the reaction is complete, cool the mixture.

-

Separate the immobilized enzyme from the product by filtration. The enzyme can be washed and reused for subsequent batches.

-

The resulting this compound is typically of high purity and may not require further purification steps, which is a significant advantage of this method.[5]

-

Process Workflows and Diagrams

Visualizing the manufacturing process provides a clear, step-by-step understanding of the entire workflow from raw materials to the final purified product.

Overall Manufacturing Workflow

The following diagram illustrates the general workflow for the chemical synthesis of this compound.

Figure 2: General workflow for the chemical synthesis and purification of this compound.

Enzymatic Synthesis Workflow

The enzymatic process is significantly simpler, particularly in the purification phase.

Figure 3: Simplified workflow for the enzymatic synthesis of this compound.

Conclusion

The synthesis of this compound via direct esterification is a robust and well-established process. While traditional methods using homogeneous acid catalysts are effective, they are being progressively replaced by more sustainable and efficient technologies. The use of heterogeneous solid acid catalysts offers significant improvements in terms of product purity, catalyst reusability, and reduced environmental impact. Furthermore, enzymatic catalysis represents a green alternative, operating under mild conditions to produce a high-purity product with minimal downstream processing. The choice of a specific manufacturing process will depend on a balance of factors including raw material costs, energy consumption, capital investment, and desired product purity. For high-value applications, such as those in the pharmaceutical and medical device sectors, the higher purity afforded by enzymatic or advanced heterogeneous catalytic methods may be particularly advantageous.

References

- 1. benchchem.com [benchchem.com]

- 2. accustandard.com [accustandard.com]

- 3. plasticisers.org [plasticisers.org]

- 4. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. sdiarticle2.in [sdiarticle2.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Chemical and physical properties of dihexyl adipate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate (B1204190) (DHA), with the CAS number 110-33-8, is a diester of hexyl alcohol and adipic acid. It is a colorless to pale yellow, oily liquid with a faint odor.[1][2] DHA is widely utilized as a plasticizer, particularly in polyvinyl chloride (PVC) formulations, to enhance flexibility and durability.[3] Its properties, including low volatility, good thermal stability, and excellent solvency, have led to its use in a variety of applications, including cosmetics, as a skin-conditioning agent and emollient, and in the manufacturing of medical devices.[4][5][6] This guide provides an in-depth overview of the chemical and physical properties of dihexyl adipate, its synthesis, and its relevance to the pharmaceutical and drug development sectors.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various formulations and applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C18H34O4 | [2] |

| Molar Mass | 314.46 g/mol | [2] |

| Appearance | Colorless to light yellow, transparent oily liquid | [2][7] |

| Odor | Faint, special odor | [1][7] |

| Density | 0.929 - 0.936 g/cm³ at 20°C | [7] |

| Melting Point | -13.8°C | [7] |

| Boiling Point | 374.13°C (rough estimate) | [7] |

| Flash Point | 185°C (Open Cup) | [7] |

| Vapor Pressure | 0 Pa at 25°C | [7] |

| Refractive Index | 1.4397 (estimate) | [7] |

| Viscosity | 78 cP at 25°C | [7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (2.6 mg/L at 20°C) | [7] |

| Alcohol | Soluble | [7] |

| Ether | Soluble | [7] |

| Other Organic Solvents | Soluble | [7] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by standardized methodologies. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals. These guidelines ensure consistency and reliability of data across different laboratories.[7]

General Workflow for Determining Physical-Chemical Properties (Based on OECD Guidelines)

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a substance like this compound, based on the principles outlined in the OECD Guidelines for the Testing of Chemicals.[8]

Caption: A generalized workflow for determining a physical property of a chemical.

Example Methodologies:

-

Melting Point: Differential Scanning Calorimetry (DSC) would be a common method, following a procedure similar to OECD Test Guideline 102.

-

Boiling Point: Ebulliometry or a dynamic method as described in OECD Test Guideline 103 would be appropriate.

-

Viscosity: A rotational viscometer would be used, with the methodology adhering to standards like those from ASTM International.

-

Flash Point: A Cleveland Open Cup (COC) tester is a standard apparatus for this measurement, as indicated by some sources.[7]

Synthesis of this compound

This compound is typically synthesized via the esterification of adipic acid with n-hexanol.[3] This reaction is generally catalyzed by an acid.

Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

Caption: The esterification reaction for the synthesis of this compound.

Detailed Protocol for Synthesis:

A general procedure for the synthesis of this compound involves the following steps:

-

Reactant Charging: Adipic acid and a molar excess of n-hexanol are charged into a reaction vessel equipped with a stirrer, a thermometer, and a condenser with a water trap.

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or an organometallic catalyst like titanium tetrabutoxide, is added to the mixture.[9]

-

Reaction: The mixture is heated to a temperature that allows for the esterification reaction to proceed and for the water byproduct to be removed azeotropically with a solvent like toluene.[9]

-

Monitoring: The progress of the reaction is monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture.

-

Neutralization and Washing: Once the reaction is complete, the mixture is cooled and washed with a basic solution (e.g., sodium carbonate solution) to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.

-

Purification: The crude this compound is then purified, typically by vacuum distillation, to remove unreacted starting materials and any byproducts.

Applications in Pharmaceutical and Drug Development

While not a primary active pharmaceutical ingredient (API), this compound's properties make it a valuable excipient in certain pharmaceutical and cosmetic formulations.

-

Topical Formulations: Its emollient and skin-conditioning properties are utilized in creams, lotions, and ointments.[6] It can help to improve the spreadability and feel of a product on the skin.

-

Solvent: this compound can act as a solvent for certain APIs, aiding in their incorporation into a formulation.[6]

-

Plasticizer in Medical Devices: this compound is used as a plasticizer in PVC-based medical devices such as tubing and bags.[5] This is relevant to drug delivery as it can influence the leaching of substances from the device into the drug product, or from the device into the patient.

It is important to note that while adipate-based plasticizers are considered alternatives to some phthalates, their potential for migration from polymer matrices and subsequent human exposure is a subject of ongoing research and regulatory consideration.[10][11]

Safety and Reactivity

This compound is an ester and will react with acids to produce heat, along with the corresponding alcohol and acid.[12] Strong oxidizing acids can cause a vigorous, exothermic reaction.[12] It is generally considered to have low toxicity.[4]

Conclusion

This compound is a versatile chemical with a well-characterized set of physical and chemical properties. Its primary role as a plasticizer has led to its use in a range of industrial and consumer products, including applications relevant to the pharmaceutical and drug development fields. A thorough understanding of its properties, synthesis, and potential applications is essential for formulation scientists and researchers working with this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound [chembk.com]

- 3. Cas 110-33-8,this compound | lookchem [lookchem.com]

- 4. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google ブックス [books.google.co.jp]

- 5. specialchem.com [specialchem.com]

- 6. specialchem.com [specialchem.com]

- 7. oecd.org [oecd.org]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. prepchem.com [prepchem.com]

- 10. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C18H34O4 | CID 8046 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dihexyl Adipate (CAS No. 110-33-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Dihexyl Adipate (B1204190) (CAS No. 110-33-8), a versatile diester of adipic acid and hexanol. This document compiles essential information on its chemical and physical properties, spectroscopic data, synthesis protocols, and toxicological profile to support its application in research and development.

Chemical Identification and Properties

Dihexyl adipate is a colorless to pale yellow, oily liquid. It is primarily utilized as a plasticizer, emollient, and solvent in various industrial and commercial applications, including cosmetics, plastics, and lubricants.[1] Its low volatility and good thermal stability make it a suitable component in formulations requiring durability and flexibility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 110-33-8 | [1][2] |

| Molecular Formula | C18H34O4 | [3][4] |

| Molecular Weight | 314.46 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][] |

| Boiling Point | 351.3 °C at 760 mmHg; 175 - 181 °C at 1 torr | [3][4] |

| Melting Point | -17.5 °C | [3] |

| Density | 0.935 - 0.945 g/cm³ at 20 °C | [3][4][] |

| Refractive Index | 1.447 at 20 °C | [] |

| Water Solubility | 0.04224 mg/L at 25 °C (estimated) | [] |

| Flash Point | 157.5 °C | [4] |

| Vapor Pressure | 4.14E-05 mmHg at 25°C | [4] |

Synonyms: Adipic acid dihexyl ester, Di-n-hexyl adipate, Hexanedioic acid dihexyl ester, Plastomoll DHA.[1][6]

Spectroscopic Data

Infrared (IR) Spectrum: The IR spectrum of this compound is available through the NIST Chemistry WebBook. Key absorptions are expected for C=O stretching of the ester functional group and C-H stretching of the alkyl chains.

Mass Spectrum: The mass spectrum (electron ionization) of this compound is also available in the NIST Chemistry WebBook, providing fragmentation patterns useful for its identification.

Synthesis of this compound

This compound is commercially synthesized via the esterification of adipic acid with n-hexanol.[1][2]

Experimental Protocol: Dehydrating Esterification

A detailed experimental protocol for the synthesis of this compound is described below, adapted from a patented method.[7]

Materials:

-

Adipic acid (2.1 mol, 306.6 g)

-

1,3-Butanediol (0.7 mol, 63 g) - Note: This is part of a more complex ester mixture synthesis described in the source, for pure this compound, this would be omitted and the hexanol amount adjusted. For the purpose of this guide, we will focus on the direct esterification of adipic acid and n-hexanol.

-

n-Hexanol (2.1 mol, 214.2 g initially)

-

Titanium tetrabutoxide (0.8 g)

-

Stannic octylate (0.2 g)

-

Toluene (80 g)

-

Butyl titanate (0.5 g)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and a distillation setup for water removal, add adipic acid, n-hexanol, titanium tetrabutoxide, stannic octylate, and toluene.[7]

-

Heat the mixture to initiate the dehydrating esterification reaction.[7]

-

Continuously remove the water formed during the reaction by distillation.[7]

-

Once a significant amount of water has been distilled, add an additional amount of n-hexanol (143 g).[7]

-

Monitor the reaction progress by measuring the acid value of the mixture.

-

When the acid value reaches a low level (e.g., 0.28), add butyl titanate and increase the reaction temperature to 180°C to drive the reaction to completion through an ester-interchange reaction.[7]

-

During this phase, unreacted n-hexanol can be recovered by distillation.[7]

-

After the reaction is complete, the crude product is purified. This involves removing the catalyst, washing with an alkali solution (e.g., sodium carbonate solution) followed by water washes until neutral.[7]

-

The final product is obtained by distillation under reduced pressure.[7]

Toxicological Profile

This compound is generally considered to have low toxicity.[1]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | [8] |

| LD50 | Mouse | Oral | 19,600 mg/kg | [6] |

| LC50 | Rat | Inhalation | > 5.7 mg/L (4 h) | [8] |

Skin and Eye Irritation: Based on available data, this compound is not classified as a skin or eye irritant.[8][9] One safety data sheet indicates it may cause skin and eye irritation, but the official GHS classification does not support this.[4][10] As a general precaution, direct contact with skin and eyes should be avoided.[3]

Sensitization: this compound is not considered to be a skin sensitizer.[8]

Carcinogenicity and Genotoxicity: The substance is not expected to have carcinogenic potential as it has been shown to be not genotoxic.[8]

Environmental Fate: this compound is considered to be readily biodegradable.[8]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses or goggles are recommended.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation.

First Aid Measures:

-

After Inhalation: Move to fresh air.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[3]

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]

Conclusion

This compound (CAS No. 110-33-8) is a well-characterized compound with a range of applications, particularly as a plasticizer and cosmetic ingredient. Its low toxicity profile and ready biodegradability make it a favorable choice in many formulations. This guide provides key technical data and protocols to assist researchers and professionals in their work with this compound.

References

- 1. CAS 110-33-8: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Screening assessment aliphatic diesters group hexanedioic acid diisodecyl ester - Canada.ca [canada.ca]

- 4. This compound | C18H34O4 | CID 8046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 110-33-8 [thegoodscentscompany.com]

- 7. prepchem.com [prepchem.com]

- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 9. digital.detritusjournal.com [digital.detritusjournal.com]

- 10. file.bldpharm.com [file.bldpharm.com]

Molecular structure and formula of dihexyl adipate.

An In-depth Technical Guide to Dihexyl Adipate (B1204190): Molecular Structure, Properties, and Synthesis

Introduction

Dihexyl adipate (DHA) is an organic compound classified as a diester of adipic acid and n-hexanol.[1] It is a significant industrial chemical primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers, such as polyvinyl chloride (PVC) and rubber.[] Its properties, including low-temperature performance and high solvency, also make it a valuable component in cosmetic formulations as an emollient and skin-conditioning agent.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Chemical Identity

This compound is the 1,6-dihexyl ester of hexanedioic acid.[1] The structure consists of a central six-carbon adipic acid backbone esterified at both carboxylic acid groups with a six-carbon straight-chain hexyl group.

-

Molecular Formula: C₁₈H₃₄O₄[1][]

-

IUPAC Name: dihexyl hexanedioate[1][]

-

Synonyms: Di-n-hexyl adipate, Hexanedioic acid dihexyl ester, Adipic acid dihexyl ester, DHA[1][][3]

The structural formula is: CH₃(CH₂)₅OOC(CH₂)₄COO(CH₂)₅CH₃

And its SMILES notation is: CCCCCCOC(=O)CCCCC(=O)OCCCCCC.[1][]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The data is compiled from various sources, and discrepancies in reported values are noted.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 314.46 g/mol | [][4] |

| Appearance | Colorless to light yellow oily liquid | [][4] |

| Density | 0.945 g/cm³ | [][3] |

| 0.932 g/cm³ | [4] | |

| Boiling Point | 351.3 °C at 760 mmHg | [][3] |

| 175 - 181 °C at 1 torr | [5] | |

| Melting Point | -13.8 °C | [4] |

| Flash Point | 157.5 °C | [3][4] |

| 185 °C (Open Cup) | [4] | |

| Refractive Index | 1.447 | [][3] |

| 1.4397 (estimate) | [4] |

Table 2: Solubility and Partitioning Data for this compound

| Property | Value | Source(s) |

| Water Solubility | 0.04224 mg/L at 25 °C (estimated) | [][6] |

| 2.6 mg/L at 20 °C | [4] | |

| Insoluble | [4][5] | |

| Solubility in Organic Solvents | Soluble in alcohol, ether | [4] |

| LogP (o/w) | 6.045 (estimated) | [6] |

Experimental Protocols: Synthesis of this compound

The primary industrial method for producing this compound is through the direct esterification of adipic acid with n-hexanol. The following protocol is a detailed methodology for its synthesis.

Reaction Principle

The synthesis is a dehydrating esterification reaction where adipic acid reacts with two equivalents of n-hexanol in the presence of catalysts to form this compound and water. The removal of water drives the equilibrium towards the product side.

HOOC-(CH₂)₄-COOH + 2 CH₃(CH₂)₅OH ⇌ CH₃(CH₂)₅OOC(CH₂)₄COO(CH₂)₅CH₃ + 2 H₂O

Materials and Reagents

-

Adipic Acid (2.1 mol, 306.6 g)

-

n-Hexanol (4.2 mol total, initially 2.1 mol, 214.2 g)

-

Titanium tetrabutoxide (catalyst, 0.8 g)

-

Stannic octylate (co-catalyst, 0.2 g)

-

Toluene (B28343) (solvent, 80 g)

-

Butyl titanate (for ester-interchange, 0.5 g)

Experimental Procedure

-

Initial Setup: A reaction vessel equipped with a stirrer, thermometer, and a distillation apparatus for water removal is charged with adipic acid (306.6 g), an initial portion of n-hexanol (214.2 g), titanium tetrabutoxide (0.8 g), stannic octylate (0.2 g), and toluene (80 g).[7]

-

Dehydrating Esterification: The mixture is heated to initiate the esterification reaction. Water produced during the reaction is continuously removed by azeotropic distillation with toluene.[7]

-

Addition of n-Hexanol: When approximately 37.8 mL of water has been distilled off, an additional 143 g of n-hexanol is added to the reaction mixture to continue the esterification process.[7]

-

Ester-Interchange Reaction: Once the acid value of the mixture drops to approximately 0.28, butyl titanate (0.5 g) is added. The reaction temperature is maintained at 180 °C under atmospheric or reduced pressure to facilitate the ester-interchange reaction and recover excess n-hexanol.[7]

-

Purification:

-

Catalyst Removal and Washing: After the reaction is complete, the mixture is treated to remove the catalyst, followed by washing with an alkali solution and then with water until neutral.[7]

-

Distillation: The crude product is subjected to distillation under reduced pressure to yield pure this compound.[7]

-

Visualization of Key Relationships

The following diagram illustrates the logical workflow from the chemical identity of this compound to its properties, synthesis, and applications.

Caption: Logical overview of this compound's identity, properties, synthesis, and uses.

Applications in Research and Drug Development

While this compound is predominantly an industrial plasticizer, its properties are relevant to scientific research and pharmaceutical development:

-

Polymer Science: As a plasticizer, it is a model compound for studying polymer-additive interactions, material flexibility at low temperatures, and durability.[]

-

Drug Formulation: In topical and transdermal drug delivery systems, esters like this compound can function as emollients and penetration enhancers.[8] Its low water solubility and oily nature make it a suitable vehicle for hydrophobic active pharmaceutical ingredients (APIs).

-

Toxicology and Safety Studies: this compound and related compounds are subjects of toxicological research to assess their safety profile for applications in cosmetics and materials that come into contact with food or skin.[6]

Conclusion

This compound is a well-characterized diester with a defined molecular structure and a range of applications stemming from its physicochemical properties. Its synthesis via esterification is a standard and scalable process. For researchers and drug development professionals, this compound serves as an important excipient in formulations and a reference compound in material science, offering a combination of plasticizing, emollient, and solvent characteristics. A clear understanding of its technical data is crucial for its effective and safe application in advanced research and product development.

References

- 1. This compound | C18H34O4 | CID 8046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 110-33-8,this compound | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound(110-33-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound, 110-33-8 [thegoodscentscompany.com]

- 7. prepchem.com [prepchem.com]

- 8. specialchem.com [specialchem.com]

A Comprehensive Technical Guide to Dihexyl Adipate (Dihexyl Hexanedioate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of dihexyl adipate (B1204190), scientifically known as dihexyl hexanedioate. It covers the compound's nomenclature, physicochemical properties, synthesis, and spectral analysis. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information including experimental protocols and data presented for clarity and practical application. While dihexyl adipate is primarily recognized as a plasticizer and emollient, this guide also explores its potential, though less documented, applications within the pharmaceutical sciences.

Introduction

This compound, with the IUPAC name dihexyl hexanedioate, is a diester of adipic acid and n-hexanol. It belongs to the class of organic compounds known as dialkyl adipates. These compounds are characterized by their ester functional groups, which impart properties that make them suitable for a variety of industrial and commercial applications. While its isomer, di(2-ethylhexyl) adipate (DEHA), is a widely studied and used plasticizer, di-n-hexyl adipate possesses its own distinct set of properties. This guide focuses specifically on the straight-chain diester, di-n-hexyl adipate, providing a comprehensive resource for its synthesis, characterization, and potential utility in scientific research and development.

Nomenclature and Chemical Structure

-

IUPAC Name: dihexyl hexanedioate[1]

-

Synonyms: this compound, Di-n-hexyl adipate, Hexanedioic acid, dihexyl ester, Adipic acid, dihexyl ester[1]

-

CAS Number: 110-33-8

-

Molecular Formula: C₁₈H₃₄O₄

-

Molecular Weight: 314.46 g/mol

The chemical structure of this compound consists of a central six-carbon dicarboxylic acid backbone (adipic acid) esterified at both ends with a six-carbon straight-chain alcohol (n-hexanol).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow, transparent oily liquid | [2] |

| Molecular Weight | 314.46 g/mol | [2] |

| Density | 0.9320 g/cm³ | [2] |

| Melting Point | -13.8 °C | [2] |

| Boiling Point | 374.13 °C (estimated) | [2] |

| Flash Point | 157.5 °C | [2] |

| Solubility in Water | 2.6 mg/L at 20 °C | [2] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and other organic solvents | [2] |

| Vapor Pressure | 0 Pa at 25 °C | [2] |

| Refractive Index | 1.4397 (estimate) | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of adipic acid with n-hexanol in the presence of an acid catalyst. The overall reaction is depicted below:

Caption: Fischer esterification of adipic acid and n-hexanol.

Experimental Protocol: Direct Esterification

This protocol describes a straightforward method for the synthesis of this compound.

Materials:

-

Adipic acid

-

n-Hexanol

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst

-

Toluene (B28343) (as a solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1.0 eq), n-hexanol (2.2 eq), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 eq). Add toluene to the flask.

-

Esterification: Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene and excess n-hexanol by rotary evaporation.

-

For higher purity, the resulting crude this compound can be purified by vacuum distillation.

-

Spectral Data and Characterization

The structural confirmation and purity assessment of synthesized this compound are crucial. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for di-n-hexyl adipate are not widely available in public databases, predicted ¹H and ¹³C NMR data provide expected chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Di-n-hexyl Adipate

| ¹H NMR | Predicted Chemical Shift (ppm) | Assignment |

| Proton | ||

| a | ~4.05 (t) | -O-CH₂ -CH₂- |

| b | ~2.28 (t) | -OOC-CH₂ -CH₂- |

| c | ~1.63 (m) | -O-CH₂-CH₂ -CH₂- |

| d | ~1.63 (m) | -OOC-CH₂-CH₂ - |

| e | ~1.30 (m) | -CH₂-CH₂ -CH₂ -CH₂ -CH₃ |

| f | ~0.89 (t) | -CH₂-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbon | ||

| 1 | ~173.7 | C =O |

| 2 | ~64.3 | -O-CH₂ - |

| 3 | ~34.2 | -OOC-CH₂ - |

| 4 | ~31.5 | -CH₂-CH₂ -CH₃ |

| 5 | ~28.6 | -O-CH₂-CH₂ - |

| 6 | ~25.6 | -CH₂-CH₂ -CH₂-CH₃ |

| 7 | ~24.5 | -OOC-CH₂-CH₂ - |

| 8 | ~22.6 | -CH₂ -CH₃ |

| 9 | ~14.0 | -CH₃ |

Note: Predicted shifts are estimates and may vary from experimental values.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is useful for its identification.

Table 3: Key Mass Spectrum Peaks for this compound

| m/z | Relative Intensity | Possible Fragment |

| 213 | High | [M - C₆H₁₃O]⁺ |

| 129 | High | [C₆H₉O₃]⁺ |

| 111 | Moderate | [C₆H₇O₂]⁺ |

| 87 | Moderate | [C₄H₇O₂]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

Data obtained from PubChem.[1]

Applications in Research and Drug Development

While di-n-hexyl adipate is primarily used as a plasticizer in the polymer industry and as an emollient in cosmetics, its properties suggest potential applications in the pharmaceutical field.[1]

-

Topical Formulations: Its oily nature and emollient properties make it a potential vehicle or solvent for lipophilic active pharmaceutical ingredients (APIs) in creams, ointments, and lotions.

-

Plasticizer for Pharmaceutical Coatings: Similar to its isomer DEHA, di-n-hexyl adipate could potentially be used as a plasticizer in film coatings for tablets and capsules, particularly for enteric or controlled-release formulations. This application would require extensive toxicological and compatibility studies.

-

Solubilizer: For poorly water-soluble drugs, this compound could be investigated as a component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to enhance API solubility and bioavailability.

It is important to note that the use of di-n-hexyl adipate as a pharmaceutical excipient is not as well-documented as that of other adipate esters. Therefore, its application in drug development would necessitate thorough investigation into its safety, stability, and compatibility with APIs and other excipients.

Safety and Handling

Di-n-hexyl adipate is an ester that can react with acids to produce heat, alcohols, and acids. It may also react vigorously with strong oxidizing acids. It is considered a combustible liquid. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound (dihexyl hexanedioate) is a versatile organic compound with well-defined physicochemical properties and established synthesis routes. This technical guide provides a foundational resource for scientists and researchers, detailing its synthesis and characterization. While its primary applications are in the polymer and cosmetic industries, its properties as a non-polar solvent and emollient suggest potential for its use in pharmaceutical formulations. Further research is warranted to fully explore its utility and safety profile as a pharmaceutical excipient.

Workflow and Logical Relationships

The synthesis and purification of this compound follow a logical workflow, as illustrated in the diagram below.

References

A Comprehensive Technical Guide to the Solubility of Dihexyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of dihexyl adipate (B1204190), a widely used emollient and plasticizer. Understanding its behavior in various solvents is critical for formulation development, manufacturing processes, and ensuring product stability and efficacy in the pharmaceutical and cosmetic industries.

Core Solubility Profile of Dihexyl Adipate

This compound [(CH2)4(COOC6H13)2] is a diester of adipic acid and hexanol. Its molecular structure, characterized by a moderately long, non-polar hydrocarbon backbone and two polar ester functional groups, dictates its solubility. This duality results in good solubility in a range of organic solvents while being practically insoluble in water.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively available in public literature. However, based on its chemical properties and data for structurally similar long-chain diesters, a reliable solubility profile can be established. The following table summarizes the available quantitative and qualitative solubility data for this compound and its analogues.

| Solvent Class | Solvent | This compound Solubility | Analogue Solubility Data (Compound) |

| Polar Protic | Water | Insoluble (2.6 mg/L at 20°C, est. 0.04224 mg/L at 25°C)[1][] | - |

| Ethanol | Soluble[1][3] | Soluble (Dioctyl Adipate: 25.42 g/L)[4] | |

| Methanol | Soluble | Soluble (Dioctyl Adipate: 31.55 g/L)[4] | |

| Polar Aprotic | Acetone | Soluble | Soluble (Dibutyl Sebacate)[5][6][7] |

| Ethyl Acetate | Soluble | Soluble (Dioctyl Adipate)[8] | |

| Non-Polar | Diethyl Ether | Soluble[1][3] | Soluble (Dioctyl Adipate)[9] |

| Hexane | Soluble | Soluble (Dibutyl Sebacate)[6][7] | |

| Toluene | Soluble | Soluble (Dibutyl Sebacate)[5][6] | |

| Oils & Lipids | Mineral Oil | Soluble | Soluble (Dioctyl Adipate)[8] |

| Cosmetic Esters | Miscible | Miscible with many fatty acid esters. |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following protocol outlines the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature. This method is adapted from established guidelines such as OECD Guideline 105 and ASTM E1148.

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: Selected organic solvents (analytical grade)

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.5°C)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately add a known volume or mass of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent, expressed in g/100 mL or other appropriate units, based on the measured concentration and the dilution factor.

-

Perform the experiment in triplicate to ensure the reliability of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This compound exhibits broad solubility in common organic solvents, a characteristic that underpins its utility in numerous pharmaceutical and cosmetic formulations. While precise quantitative data remains limited in the public domain, the provided qualitative and analogue data, in conjunction with the detailed experimental protocol, offer a robust framework for scientists and researchers. This guide serves as a foundational resource for the effective utilization and characterization of this compound in drug development and other scientific applications.

References

- 1. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. scent.vn [scent.vn]

- 5. Dibutyl Sebacate (DBS) Manufacturers Suppliers China | CAS 109-43-3 | Integratechem [integratechem.com]

- 6. chembk.com [chembk.com]

- 7. Dibutyl sebacate - CD Formulation [formulationbio.com]

- 8. benchchem.com [benchchem.com]

- 9. greenchemindustries.com [greenchemindustries.com]

A Technical Guide to the Thermal Stability and Decomposition of Dihexyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of dihexyl adipate (B1204190). Dihexyl adipate is a plasticizer used in various applications, including in materials for pharmaceutical packaging and medical devices. Understanding its behavior at elevated temperatures is crucial for ensuring product stability, safety, and regulatory compliance. This document summarizes key thermal properties, details experimental methodologies for their characterization, and presents a plausible decomposition pathway based on available data for this compound and analogous compounds. All quantitative data are presented in structured tables, and key processes are visualized using diagrams.

Introduction

This compound (CAS No. 110-33-8), the diester of hexanol and adipic acid, is utilized as a plasticizer to enhance the flexibility and durability of polymeric materials.[1] Its thermal stability is a critical parameter, influencing its processing conditions and the shelf-life of products in which it is incorporated. Thermal degradation can lead to the formation of volatile and semi-volatile compounds, which may compromise the integrity of the final product and introduce leachables. This guide aims to provide a detailed technical resource on the thermal properties and decomposition profile of this compound.

Thermal Stability and Properties

The thermal stability of this compound is characterized by its response to increasing temperature, typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for this compound is limited in publicly available literature, data from analogous adipate esters, such as di(2-ethylhexyl) adipate (DEHA), provide valuable insights.

Physical and Thermal Properties

A summary of the known physical and thermal properties of this compound is provided in Table 1. It is important to note that some of these values are predicted or sourced from chemical databases and may not be experimentally verified under all conditions.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₄ | [1] |

| Molecular Weight | 314.46 g/mol | [1] |

| Boiling Point | 351.3 °C at 760 mmHg | [1] |

| Flash Point | 157.5 °C | [1] |

| Density | 0.945 g/cm³ | [1] |

Thermogravimetric Analysis (TGA)

Table 2: Estimated Thermogravimetric Analysis Data for this compound

| Parameter | Estimated Value | Description |

| Onset of Decomposition (T_onset) | ~200 - 250 °C | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (T_d5%) | ~220 - 270 °C | A common metric for the initiation of thermal decomposition. |

| Temperature at 50% Mass Loss (T_d50%) | ~280 - 330 °C | The temperature at which half of the initial mass has been lost. |

| End of Decomposition (T_endset) | ~350 - 400 °C | The temperature at which the decomposition process is largely complete. |

Note: These values are estimations based on the general thermal behavior of adipate ester plasticizers and should be confirmed by experimental analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, boiling, and glass transitions. For a liquid sample like this compound, a DSC thermogram would primarily show an endothermic event corresponding to its boiling point.

Table 3: Expected Differential Scanning Calorimetry Data for this compound

| Thermal Transition | Estimated Temperature Range | Description |

| Boiling Point | 340 - 360 °C | The temperature at which the liquid transitions to a gas at atmospheric pressure. |

Note: The boiling point is a key endothermic transition observable by DSC. Other transitions, such as a glass transition, would occur at much lower, sub-ambient temperatures and are not the focus of this thermal stability guide.

Decomposition Pathway and Products

The thermal decomposition of this compound is expected to proceed via a mechanism common to other aliphatic esters, primarily involving the cleavage of the ester bonds. This process can be initiated by heat and may be influenced by the presence of oxygen or other reactive species.

Proposed Decomposition Mechanism

At elevated temperatures, the primary decomposition pathway for this compound is likely to be a non-radical, intramolecular elimination reaction (pyrolysis), leading to the formation of an alkene and a carboxylic acid. The adipic acid moiety can then undergo further decarboxylation.

References

Toxicological data and safety profile of dihexyl adipate.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dihexyl adipate (B1204190) (CAS No. 110-33-8), the diester of hexyl alcohol and adipic acid, is a chemical compound used in various industrial applications. This technical guide provides a comprehensive overview of the available toxicological data and safety profile of dihexyl adipate to support its safe handling and use in research and development.

Acute Toxicity

This compound exhibits a low order of acute toxicity based on available data from studies in rats and mice.

Oral Toxicity

Studies in rats indicate an oral LD50 of >5,000 mg/kg, suggesting a very low acute toxicity via the oral route.[1] An oral LD50 in mice has been reported as 19,600 mg/kg.[2]

Inhalation Toxicity

An inhalation study in rats reported an LC50 of >5.7 mg/L for a 4-hour exposure, indicating low acute toxicity via inhalation.[1]

Dermal Toxicity

Specific quantitative dermal toxicity data for this compound were not found in the reviewed literature.

Table 1: Summary of Acute Toxicity Data for this compound

| Species | Route of Exposure | Endpoint | Value | Reference |

| Rat | Oral | LD50 | > 5,000 mg/kg | [1] |

| Mouse | Oral | LD50 | 19,600 mg/kg | [2] |

| Rat | Inhalation (4h) | LC50 | > 5.7 mg/L | [1] |

Irritation and Sensitization

Based on the available information, this compound is not considered to be a significant skin or eye irritant, nor a skin sensitizer.

Skin Irritation

This compound is not classified as a skin irritant.[1]

Eye Irritation

This compound is not classified as an eye irritant.[1] General exposure may cause irritation to the eyes, nose, and throat.[3]

Skin Sensitization

This compound is not considered to be a skin sensitizer.[1]

Repeated Dose Toxicity

This compound is not classified as a specific target organ toxicant following repeated exposure.[1] However, detailed study reports on sub-chronic or chronic toxicity were not available in the public domain.

Genotoxicity

In vitro genotoxicity data suggests that this compound is not genotoxic.[1] Specific details of the assays conducted were not available in the reviewed literature.

Table 2: Summary of Genotoxicity Data for this compound

| Assay Type | System | Result | Reference |

| In vitro | Not specified | Negative | [1] |

Carcinogenicity

Due to the lack of genotoxic potential, this compound is not expected to have carcinogenic properties.[1] No long-term carcinogenicity studies in animals were found in the reviewed literature.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound were found in the reviewed literature.

Experimental Protocols

While detailed experimental protocols for the toxicological studies on this compound are not publicly available, some studies were conducted following standardized guidelines.

Acute Oral Toxicity (as per OECD Test Guideline 401)

The acute oral toxicity of this compound in rats was assessed based on OECD Test Guideline 401.[1] This guideline typically involves the administration of the test substance in graduated doses to several groups of experimental animals. Observations of effects and mortality are made over a period of time, typically 14 days. The LD50 is then calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Inhalation Toxicity (as per OECD Test Guideline 403)

The acute inhalation toxicity study in rats was conducted in accordance with OECD Test Guideline 403.[1] This guideline exposes animals to the test substance, typically as a gas, vapor, or aerosol, for a defined period. The animals are then observed for a subsequent period for signs of toxicity and mortality.

Safety Assessment Logic

The overall safety assessment of a chemical like this compound follows a logical progression, starting from acute toxicity and moving towards more complex endpoints. The available data for this compound allows for a partial assessment, with significant data gaps remaining.

Conclusion and Data Gaps

However, significant data gaps exist in the toxicological profile of this compound. There is a lack of publicly available, detailed studies on repeated dose toxicity, reproductive toxicity, and developmental toxicity. A comprehensive safety assessment would require further investigation into these endpoints. Researchers and drug development professionals should exercise appropriate caution and consider the need for further testing depending on the specific application and potential for human exposure.

References

The Environmental Fate and Biodegradability of Dihexyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of dihexyl adipate (B1204190). Dihexyl adipate is a diester of hexanedioic acid and n-hexanol, utilized primarily as a plasticizer to enhance the flexibility and durability of various polymers. Understanding its behavior in the environment is crucial for assessing its ecological risk profile. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, bioaccumulation potential, and ecotoxicity. Methodologies for key experimental assessments are also detailed to support further research and evaluation.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. This compound is a colorless to light yellow, oily liquid with a faint odor.[1] It is characterized by low water solubility and a high octanol-water partition coefficient, suggesting a tendency to partition from water to organic matrices such as soil, sediment, and biota.[1][2]

Table 1: Physicochemical Properties of this compound and its Analogue Di(2-ethylhexyl) adipate (DEHA)

| Property | This compound | Di(2-ethylhexyl) adipate (DEHA) | Reference |

| CAS Number | 110-33-8 | 103-23-1 | [1][2] |

| Molecular Formula | C18H34O4 | C22H42O4 | [1] |

| Molecular Weight | 314.46 g/mol | 370.58 g/mol | [1][3] |

| Physical State | Colorless to light yellow oily liquid | Colorless to straw-colored liquid | [1][3] |

| Melting Point | -13.8 °C | -67.8 °C | [1][4] |

| Boiling Point | 374.13 °C (estimated) | 417 °C | [1][4] |

| Water Solubility | 2.6 mg/L at 20 °C | 0.78 mg/L at 22 °C; 5.5 µg/L (slow-stir method) | [1][2] |

| Vapor Pressure | 0 Pa at 25 °C | 1.13 x 10-4 Pa at 20 °C | [1][5] |

| Log Kow (Octanol-Water Partition Coefficient) | Not available | >6.11 | [2] |

| Henry's Law Constant | Not available | 4.34 x 10-7 atm-m³/mol at 20 °C | [2] |

Note: Di(2-ethylhexyl) adipate (DEHA) is a structurally similar adipate ester, and its data is often used to estimate the environmental behavior of other adipates like this compound.

Environmental Fate

The environmental fate of this compound is dictated by a combination of abiotic and biotic processes that lead to its degradation and transformation.

Abiotic Degradation

Abiotic degradation mechanisms for this compound include hydrolysis and photolysis.

-

Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into adipic acid and n-hexanol. The rate of this reaction is pH-dependent. While specific data for this compound is limited, for the analogue DEHA, estimated hydrolysis half-lives are 3 years at pH 7 and 120 days at pH 8.[6] This suggests that hydrolysis is not a rapid degradation pathway under neutral environmental conditions but can become more significant in alkaline environments.

-

Photolysis: In the atmosphere, the vapor phase of this compound is expected to degrade by reacting with photochemically produced hydroxyl radicals. For DEHA, the estimated atmospheric half-life is approximately 16 hours, indicating that this is a significant degradation pathway in the air.[2] Direct photolysis in water may also occur if the compound absorbs light at wavelengths greater than 290 nm.[6]

Biotic Degradation

Biodegradation is the primary mechanism for the removal of this compound from the environment.

-

Ready Biodegradability: Studies on adipate esters have shown that they are readily biodegradable.[5][7] In tests using acclimated activated sludge, rapid primary biodegradation of di-n-hexyl adipate (67 to >99%) was observed within 24 hours.[7] Furthermore, ultimate biodegradation, measured by the evolution of carbon dioxide, exceeded 75% of the theoretical maximum over a 35-day period for several adipate diesters.[7] This indicates that microorganisms in environments such as wastewater treatment plants can effectively degrade these compounds.

-

Biodegradation in Activated Sludge: In simulated activated sludge systems, this compound is expected to be significantly removed. For DEHA, the half-life in activated sludge has been reported to be 2.7 days.[2] The high degree of biodegradation observed in these studies suggests that adipate esters are unlikely to persist in environments with active microbial populations.[7]

The biodegradation of this compound is initiated by enzymatic hydrolysis, a process analogous to chemical hydrolysis. This initial step is the cleavage of the ester bonds to yield adipic acid and n-hexanol.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. Due to its high lipophilicity (inferred from DEHA's Log Kow >6.11), this compound has the potential to bioaccumulate.[2] However, experimental data for DEHA shows a much lower bioaccumulation potential than predicted. A bioconcentration factor (BCF) of 27 was measured in bluegill fish.[2] This discrepancy is attributed to the rapid metabolism of the substance by the fish.[2] Given the structural similarity, this compound is also expected to have a low potential for bioaccumulation in aquatic organisms that are capable of metabolizing it.

Ecotoxicity

The ecotoxicity of this compound is an important consideration for its environmental risk assessment. Acute and chronic toxicity data for the analogue DEHA are available for various aquatic organisms.

Table 2: Ecotoxicity of Di(2-ethylhexyl) adipate (DEHA) in Aquatic Organisms

| Organism | Test Type | Endpoint | Value | Reference |

| Fish (species not specified) | Acute | LC50 (96h) | >0.78 mg/L (above water solubility) | [2] |

| Daphnia magna (water flea) | Acute | EC50 (48h) | 480 - 850 µg/L | [2] |

| Daphnia magna (water flea) | Chronic | NOEC (21d) | 24 - 52 µg/L | [2] |

| Algae (species not specified) | Acute | EC50 | >0.78 mg/L (above water solubility) | [2] |